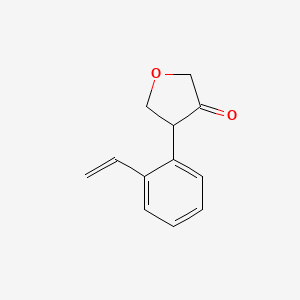

4-(2-Ethenylphenyl)oxolan-3-one

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-(2-ethenylphenyl)oxolan-3-one |

InChI |

InChI=1S/C12H12O2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13/h2-6,11H,1,7-8H2 |

InChI Key |

LBWWRICRHZATPQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C2COCC2=O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C12H12O2 (derived from the phenyl and oxolanone components)

- Core Structure: Oxolan-3-one (tetrahydrofuran-3-one), a five-membered lactone ring

- Substituent: 2-Ethenylphenyl group attached at the 4-position of the oxolanone ring

- Molecular Weight: Approx. 188.22 g/mol (calculated based on formula)

- Related Compounds: 4-(2-Ethylphenyl)oxolan-3-one (C12H14O2) is a close analog differing by saturation of the ethenyl group to ethyl.

Preparation Methods of 4-(2-Ethenylphenyl)oxolan-3-one

The preparation of this compound involves synthetic strategies that construct the oxolan-3-one ring with the appropriate substitution on the phenyl ring. While direct literature on this exact compound is limited, preparation methods can be inferred and adapted from known synthetic routes for similar substituted oxolan-3-ones and styrenyl derivatives.

General Synthetic Strategy

The synthesis typically involves:

Step 1: Formation of the substituted phenyl precursor

Starting from 2-bromostyrene or 2-vinylphenyl derivatives, which provide the ethenyl group on the phenyl ring.Step 2: Construction of the oxolan-3-one ring

The oxolan-3-one ring can be formed via intramolecular cyclization of appropriate hydroxy acid or hydroxy ester intermediates, or via ring-closing reactions such as lactonization.Step 3: Coupling of the phenyl substituent to the oxolanone ring

This can be achieved by cross-coupling reactions (e.g., Suzuki, Heck) or by nucleophilic substitution if a suitable leaving group is present on the oxolanone ring.

Specific Synthetic Routes

Heck Reaction Approach

- Starting Materials: 2-bromophenyl-substituted oxolan-3-one or its precursor

- Reagents: Palladium catalyst, base (e.g., triethylamine), and ethylene gas or vinyl derivatives

- Process: The Heck coupling reaction between a 2-bromophenyl oxolan-3-one derivative and ethylene or vinyl compounds introduces the ethenyl group at the ortho position of the phenyl ring, yielding this compound.

Lactonization of Hydroxy Acid Precursors

- Starting Materials: 2-(2-ethenylphenyl)hydroxy acid or hydroxy ester

- Reagents: Acid catalysts or dehydrating agents (e.g., sulfuric acid, p-toluenesulfonic acid)

- Process: Intramolecular esterification (lactonization) forms the oxolan-3-one ring, closing the five-membered lactone ring with the 2-ethenylphenyl substituent at the 4-position.

Cyclization via Epoxide Opening

- Starting Materials: Epoxy derivatives of 2-ethenylphenyl compounds

- Reagents: Base or acid catalysts to promote ring closure

- Process: Nucleophilic ring opening of epoxides followed by cyclization can yield the oxolan-3-one structure.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Heck Coupling | 2-Bromophenyl oxolan-3-one derivative | Pd catalyst, base, vinyl source | Cross-coupling | High regioselectivity | Requires palladium catalyst |

| Lactonization | 2-(2-Ethenylphenyl)hydroxy acid/ester | Acid catalyst | Intramolecular esterification | Straightforward ring formation | Sensitive to reaction conditions |

| Epoxide Ring Opening | Epoxy-2-ethenylphenyl derivatives | Acid/base catalysts | Cyclization | Versatile intermediate usage | Multi-step synthesis |

Research Discoveries and Analytical Data

Spectroscopic Characterization

NMR Spectroscopy:

Characteristic signals include vinyl protons of the ethenyl group (typically 5.0–6.5 ppm), aromatic protons of the phenyl ring (7.0–7.5 ppm), and oxolanone ring protons (2.0–4.5 ppm).IR Spectroscopy:

Strong absorption bands for lactone carbonyl (C=O) near 1750 cm^-1, aromatic C=C stretching bands, and vinyl C-H stretching around 3000 cm^-1.Mass Spectrometry:

Molecular ion peak consistent with C12H12O2 molecular weight (~188 Da).

Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 188.22 g/mol | Calculated |

| Melting Point | Not specifically reported | Expected to be crystalline solid |

| Boiling Point | Not reported | Likely decomposes before boiling |

| Solubility | Organic solvents (e.g., DCM) | Typical for aromatic lactones |

Biological and Application Insights

While direct pharmacological data on this compound is scarce, analogs of oxolan-3-one derivatives are known for:

- Use as intermediates in synthesis of bioactive molecules

- Potential enzyme inhibition properties due to lactone ring

- Application in material science as monomers or building blocks

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethenylphenyl)oxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenyl and ethenyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(2-Ethenylphenyl)oxolan-3-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Ethenylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-(2-Ethenylphenyl)oxolan-3-one, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity

- Electron-Withdrawing Groups: The trifluoromethyl group in 5-(trifluoromethyl)oxolan-3-one enhances electrophilicity, making it suitable for nucleophilic substitutions in fluorinated drug synthesis.

- Aromatic vs. Aliphatic Substituents: The 3-fluorophenyl group in 2-(3-fluorophenyl)oxan-4-one stabilizes the molecule via aromatic π-stacking, whereas the 2-methylpropyl group in 4-(2-methylpropyl)oxolan-3-one increases lipophilicity, favoring non-polar solvent systems .

Thermal Stability

Substituents like ethenylphenyl likely lower thermal stability due to steric strain, whereas fluorinated or alkylated derivatives exhibit higher resilience .

Biological Activity

4-(2-Ethenylphenyl)oxolan-3-one, a compound belonging to the class of oxolanes, has garnered attention in recent years due to its potential biological activities. This article will explore its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and a specific structural configuration that includes an oxolan ring and a vinyl-substituted phenyl group. This unique structure contributes to its reactivity and interaction with biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that this compound possesses inhibitory effects against certain bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound's ability to increase ROS levels leads to mitochondrial dysfunction and subsequent activation of caspases, which are critical for the execution phase of apoptosis.

- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

- Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation, but it is hypothesized to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells via ROS generation. |

| Study B | Antimicrobial Activity | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Mechanistic Insights | Demonstrated G2/M phase arrest in colon cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.